

Application Notes and Protocols: D-Galactose-d in Drug Metabolism and Pharmacokinetics

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Compound of Interest

Compound Name: *D-Galactose-d*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of deuterated D-galactose (**D-Galactose-d**) in the study of drug metabolism and pharmacokinetics (DMPK). The inclusion of detailed experimental protocols, data presentation tables, and explanatory diagrams is intended to facilitate the integration of this powerful tool into drug development pipelines.

Introduction

D-galactose, a C-4 epimer of glucose, is primarily metabolized in the liver via the Leloir pathway.[1] Its clearance from the bloodstream is a sensitive measure of hepatic function. The use of isotopically labeled D-galactose, particularly deuterated D-galactose (**D-Galactose-d**), offers a non-radioactive and safe method to probe liver function, study metabolic pathways, and investigate the pharmacokinetic properties of drugs that may interact with galactose metabolism.[2][3] Deuterium labeling can also introduce a kinetic isotope effect, slowing down metabolic reactions at the site of deuteration, which can be a valuable tool in understanding metabolic pathways and altering drug pharmacokinetic profiles.[4]

Applications of D-Galactose-d in DMPK

- **Assessment of Liver Function and Hepatic Blood Flow:** The Galactose Elimination Capacity (GEC) test is a well-established method for quantifying the functional mass of the liver.[5][6] Using **D-Galactose-d** in this test allows for sensitive detection by mass spectrometry, avoiding potential interference from endogenous galactose.

- **Probing Drug-Induced Liver Injury (DILI):** Changes in the metabolism of **D-Galactose-d** can serve as a sensitive biomarker for early detection of DILI. A drug's impact on the GEC can indicate potential hepatotoxicity.
- **Investigating Drug-Drug Interactions:** **D-Galactose-d** can be used to study the effects of co-administered drugs on hepatic metabolic capacity. Inhibition or induction of enzymes involved in galactose metabolism by a new chemical entity can be quantified.
- **Elucidating Metabolic Pathways:** The kinetic isotope effect of deuterium can be exploited to identify rate-limiting steps in metabolic pathways involving galactose or to study the activity of specific enzymes like UDP-galactose-4'-epimerase (GALE).[7]
- **Pharmacokinetic Studies of Galactosylated Drugs:** For drugs that are themselves galactosylated to target the liver, **D-Galactose-d** can be incorporated into the drug molecule to trace its metabolic fate and pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize key quantitative data related to D-galactose metabolism, which are essential for designing and interpreting studies using **D-Galactose-d**.

Table 1: Pharmacokinetic Parameters of D-Galactose in Healthy Humans

Parameter	Value	Reference
Systemic Clearance	1.5 ± 0.1 L/min	[7]
Volume of Distribution	Equivalent to 40% of body weight	[7]
Absorption Rate (jejunum)	1.0 g/min per 30 cm of gut	[7]
Hepatic Vmax	2.7 mmol/min	[8]
Hepatic Km	0.95 mmol/L	[8]

Table 2: Galactose Elimination Capacity (GEC) in Different Populations

Population	GEC (mg/min)	GEC (mmol/min)	Reference
Healthy Adults	440 ± 60	2.44 ± 0.33	[9]
Patients with Liver Steatosis	360 ± 70	2.00 ± 0.39	[9]
Patients with Chronic Hepatitis	310 ± 80	1.72 ± 0.44	[9]
Patients with Liver Cirrhosis	230 ± 70	1.28 ± 0.39	[9]
Healthy Children (median age 10.7 yrs)	-	53.71 (age-dependent formula)	[10]
Children with Liver Disease (median age 8.6 yrs)	-	46.20 (age-dependent formula)	[10]

Experimental Protocols

Protocol 1: Determination of Galactose Elimination Capacity (GEC) using D-Galactose-d

Objective: To quantify the maximal metabolic capacity of the liver using an intravenous bolus of **D-Galactose-d**.

Materials:

- Sterile solution of **D-Galactose-d** (e.g., **D-Galactose-d7**) in saline (20% w/v).
- Intravenous infusion set.
- Blood collection tubes (e.g., EDTA-coated).
- Centrifuge.
- LC-MS/MS system.

Procedure:

- **Subject Preparation:** The subject should fast overnight (at least 8 hours). Water is permitted. [\[11\]](#)
- **Dosage and Administration:** Administer a single intravenous bolus of the **D-Galactose-d** solution over 5 minutes. The standard dose is 0.5 g of **D-Galactose-d** per kg of body weight. [\[5\]](#)[\[6\]](#)
- **Blood Sampling:** Collect venous blood samples at 25, 30, 35, 40, 45, and 50 minutes after the end of the infusion.[\[6\]](#)[\[9\]](#)
- **Sample Processing:** Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
- **LC-MS/MS Analysis:** Quantify the concentration of **D-Galactose-d** in the plasma samples using a validated LC-MS/MS method.
- **Data Analysis:**
 - Plot the plasma concentration of **D-Galactose-d** against time.
 - Perform a linear regression on the elimination phase of the concentration-time curve.
 - Determine the time-point of zero concentration (t_0) by extrapolating the regression line to the x-axis.
 - Calculate the GEC using the following formula: $GEC (mg/min) = (Dose (mg) - (Dose (mg) \times 0.15)) / t_0 (min)$ (Note: The 15% reduction in the dose accounts for the distribution of galactose in the extracellular space.)

Protocol 2: ¹³C-D-Galactose Breath Test for Assessing Galactose Oxidation

Objective: To non-invasively assess the whole-body oxidation of galactose to CO₂. While this protocol uses ¹³C-galactose, a similar principle can be applied with deuterated galactose if the

label is in a position that is lost during metabolism and can be detected in a specific metabolite. For the purpose of this protocol, we will focus on the established ^{13}C method.

Materials:

- ^{13}C -labeled D-Galactose (e.g., $[1-^{13}\text{C}]\text{D-galactose}$).
- Breath collection bags or tubes.
- Isotope Ratio Mass Spectrometer (IRMS).

Procedure:

- Subject Preparation: The subject should fast for at least 6 hours.[\[12\]](#)
- Baseline Breath Sample: Collect a baseline breath sample before administering the ^{13}C -D-galactose.
- Substrate Administration: The subject ingests a solution of ^{13}C -D-galactose dissolved in water. A typical dose is 25g.
- Breath Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.[\[13\]](#)
- Sample Analysis: Analyze the $^{13}\text{CO}_2/^{12}\text{CO}_2$ ratio in the collected breath samples using IRMS.
- Data Analysis:
 - Calculate the change in $^{13}\text{CO}_2$ enrichment over time compared to the baseline.
 - The rate and extent of $^{13}\text{CO}_2$ excretion reflect the efficiency of galactose absorption and subsequent oxidation.
 - Results are often expressed as the cumulative percentage of the administered ^{13}C dose recovered in the breath over the collection period.

Protocol 3: Quantification of Plasma D-Galactose-d by LC-MS/MS

Objective: To develop a robust and sensitive method for the quantification of **D-Galactose-d** in plasma for pharmacokinetic studies.

Materials:

- **D-Galactose-d** analytical standard and a suitable internal standard (e.g., $^{13}\text{C}_6$ -D-galactose).
- LC-MS/MS system with a triple quadrupole mass spectrometer.
- Hydrophilic Interaction Liquid Chromatography (HILIC) column.
- Acetonitrile, water, and formic acid (LC-MS grade).
- Plasma samples.

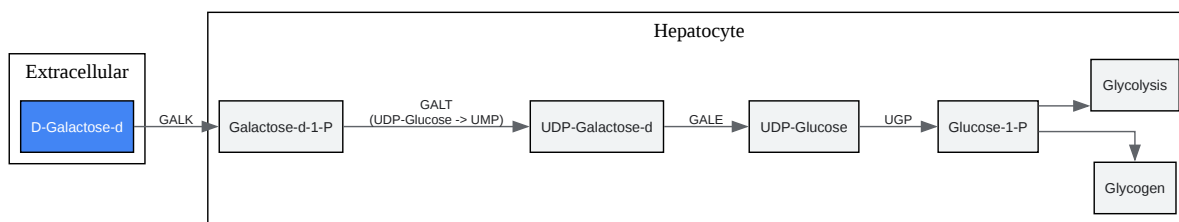
Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma, add 300 μL of cold acetonitrile containing the internal standard.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the initial mobile phase.
- LC-MS/MS Conditions (Example):
 - LC System:
 - Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 μm).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and equilibrate for 3 min.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- MS/MS System (Multiple Reaction Monitoring - MRM):
 - Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
 - MRM Transitions: Specific precursor-to-product ion transitions for **D-Galactose-d** and the internal standard need to be determined by direct infusion of the standards. For example, for D-galactose, a transition of m/z 179 \rightarrow 89 is often monitored in negative mode. The transition for **D-Galactose-d** will be shifted by the mass of the deuterium atoms.
- Calibration and Quantification:
 - Prepare a calibration curve by spiking known concentrations of **D-Galactose-d** and a fixed concentration of the internal standard into blank plasma.
 - Analyze the calibration standards and the study samples.
 - Quantify the concentration of **D-Galactose-d** in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

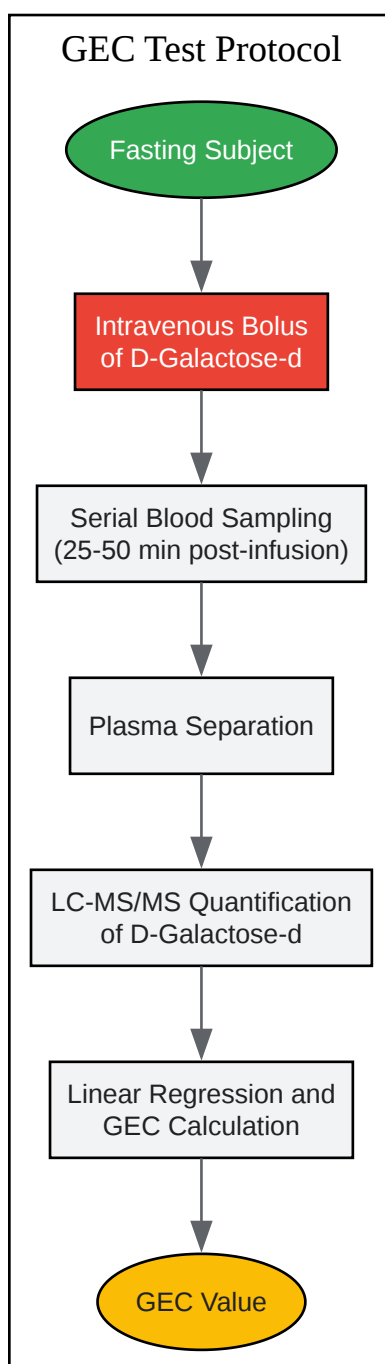
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **D-Galactose-d** in DMPK studies.



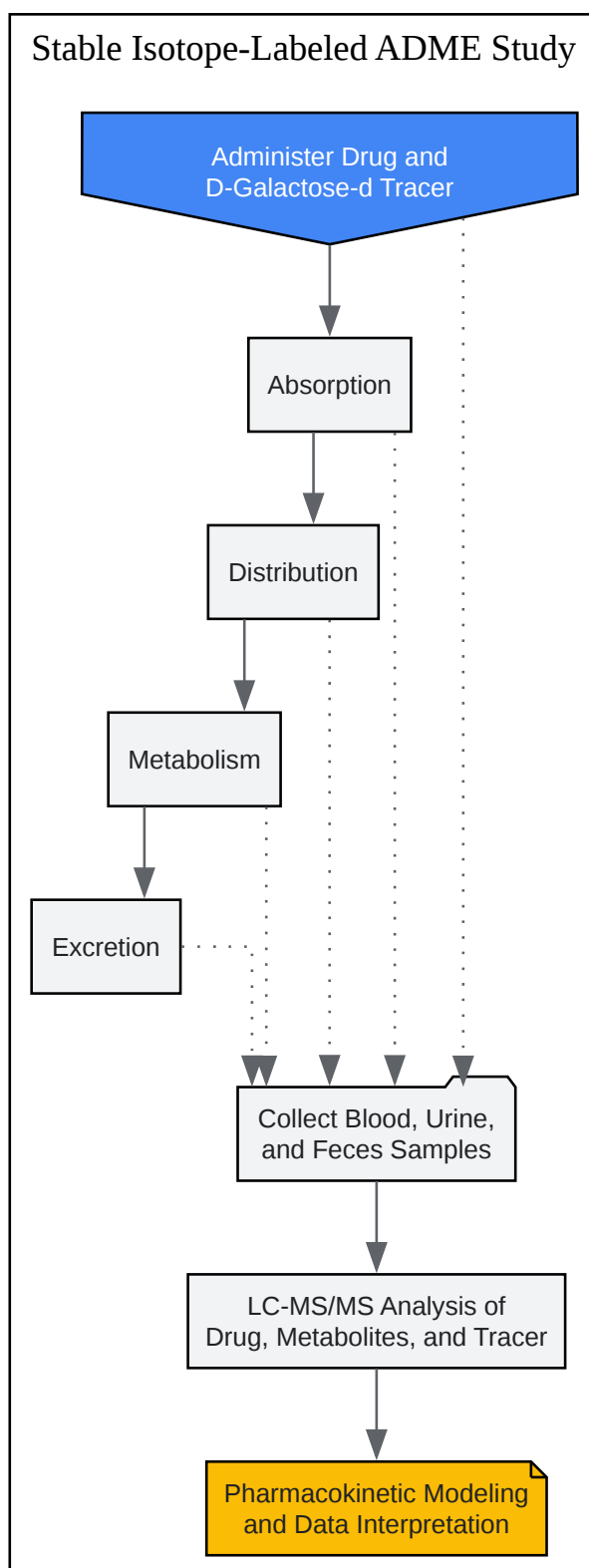
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Figure 1: The Leloir Pathway for **D-Galactose-d** Metabolism.



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Figure 2: Experimental Workflow for the GEC Test using **D-Galactose-d**.



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Figure 3: General Workflow for an ADME Study Incorporating a **D-Galactose-d** Tracer.

Conclusion

The use of deuterated D-galactose provides a versatile and powerful tool for researchers in drug metabolism and pharmacokinetics. Its application in assessing liver function, investigating drug interactions, and elucidating metabolic pathways can significantly contribute to the development of safer and more effective drugs. The detailed protocols and data provided in these application notes are intended to serve as a practical guide for the successful implementation of **D-Galactose-d** in your research endeavors.

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